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molecular formula C10H5F3N2O2S B8338145 4-Thiazolecarboxylic acid, 2-[4-(trifluoromethyl)-3-pyridinyl]-

4-Thiazolecarboxylic acid, 2-[4-(trifluoromethyl)-3-pyridinyl]-

Cat. No. B8338145
M. Wt: 274.22 g/mol
InChI Key: MXFUVPLDCJQTPC-UHFFFAOYSA-N
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Patent
US08148411B2

Procedure details

Reaction of intermediate III.1 and 2-amino-4-methylbenzamide and subsequent purification by HPLC in analogy to the synthesis of Example 1.1 results in N-[2-(aminocarbonyl)-5-methylphenyl]-2-[4-(trifluoromethyl)-3-pyridinyl]-4-thiazolecarboxamide as a solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-[2-(aminocarbonyl)-5-methylphenyl]-2-[4-(trifluoromethyl)-3-pyridinyl]-4-thiazolecarboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
NC1C=C(C)C=CC=1C(N)=[O:5].NC(C1C=CC(C)=CC=1N[C:23]([C:25]1[N:26]=[C:27]([C:30]2[CH:31]=[N:32][CH:33]=[CH:34][C:35]=2[C:36]([F:39])([F:38])[F:37])[S:28][CH:29]=1)=[O:24])=O>>[F:37][C:36]([F:39])([F:38])[C:35]1[CH:34]=[CH:33][N:32]=[CH:31][C:30]=1[C:27]1[S:28][CH:29]=[C:25]([C:23]([OH:24])=[O:5])[N:26]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=O)N)C=CC(=C1)C
Step Two
Name
N-[2-(aminocarbonyl)-5-methylphenyl]-2-[4-(trifluoromethyl)-3-pyridinyl]-4-thiazolecarboxamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)C1=C(C=C(C=C1)C)NC(=O)C=1N=C(SC1)C=1C=NC=CC1C(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to the synthesis of Example 1.1

Outcomes

Product
Name
Type
Smiles
FC(C1=C(C=NC=C1)C=1SC=C(N1)C(=O)O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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